molecular formula C15H12N6O2S B10888580 N-(5-methyl-1,2-oxazol-3-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

N-(5-methyl-1,2-oxazol-3-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

Cat. No.: B10888580
M. Wt: 340.4 g/mol
InChI Key: MBMPQXZXQHPYHX-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,2-oxazol-3-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a hybrid molecule featuring a triazinoindole core linked to a 5-methyloxazole moiety via a sulfanyl-acetamide bridge. The triazinoindole scaffold is known for its pharmacological versatility, including antimicrobial, antidepressant, and anticonvulsant activities . The 5-methyloxazole group introduces steric and electronic modifications that may enhance target selectivity or metabolic stability. Synthesized through nucleophilic substitution reactions between bromoacetamide intermediates and triazinoindole thiols , this compound exemplifies structural optimization strategies in medicinal chemistry.

Properties

Molecular Formula

C15H12N6O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

InChI

InChI=1S/C15H12N6O2S/c1-8-6-11(21-23-8)17-12(22)7-24-15-18-14-13(19-20-15)9-4-2-3-5-10(9)16-14/h2-6H,7H2,1H3,(H,16,18,20)(H,17,21,22)

InChI Key

MBMPQXZXQHPYHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2

Origin of Product

United States

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a complex organic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • 5-methyl-1,2-oxazole moiety
  • 5H-[1,2,4]triazino[5,6-b]indole sulfanyl group
  • An acetamide backbone

Its molecular formula is C15H12N6O2SC_{15}H_{12}N_{6}O_{2}S with a molecular weight of approximately 399.5 g/mol. The structural complexity contributes to its potential pharmacological properties and interactions with biological targets .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that compounds in the triazine family often function as potent kinase inhibitors and can induce apoptosis in cancer cells .

Mechanism of Action:
The compound interacts with specific molecular targets such as:

  • Bruton’s Tyrosine Kinase (BTK) : Inhibition of BTK leads to the activation of apoptotic pathways in cancer cells.
  • Cell Cycle Regulation : It has been observed to disrupt cell cycle progression in various cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against several cancer cell lines. For instance:

  • Colon Cancer : The compound has shown promising results against colorectal cancer (CRC) cell lines with IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
Cell LineIC50 (µM)Comparison DrugIC50 (µM)
DLD-13.15-FU>10
HT-293.0Roscovitine>10

Synthesis and Evaluation

A recent study focused on synthesizing derivatives similar to this compound. The synthesized compounds were evaluated for their biological activities through various assays:

  • Flow Cytometry : Used to assess apoptosis in treated cells.
  • Zebrafish Xenografts : These models provided insights into the in vivo efficacy and safety profile of the compound.

The findings indicated that the compound not only inhibited tumor growth but also exhibited synergistic effects when combined with existing chemotherapeutics .

Potential Applications

The unique properties of this compound suggest several potential applications:

  • Chemotherapeutic Agent : Due to its anticancer properties.
  • Kinase Inhibitor : Potential development as a targeted therapy for various malignancies.

Comparison with Similar Compounds

Key Findings :

  • Electron-Withdrawing Groups (e.g., 4-Cl, 2-NO₂): Enhance antimicrobial potency but may reduce CNS permeability due to increased polarity .
  • Bulkier Substituents (e.g., 4-phenoxyphenyl): Improve target binding in protein interaction assays but complicate synthesis .
  • 5-Methyloxazole : The target’s oxazole ring may confer metabolic stability over phenyl analogues, as oxazoles resist oxidative degradation .

Brominated Triazinoindole Derivatives

Bromination at the indole core alters electronic properties and steric bulk:

Compound Name Bromine Position Activity Profile Reference
2-((8-Bromo-5-methyltriazinoindol-3-yl)thio)-N-(4-bromophenyl)acetamide 8-Bromo on indole Enhanced binding to kinase targets Molecular weight: 507.20 g/mol; Supplier: ECHEMI
N-(4-Chlorophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide No bromine Broad-spectrum antimicrobial Purity: 95%; Synthesized via column chromatography

Key Findings :

  • 8-Bromo Substitution : Increases molecular weight (507.20 vs. 379.39 g/mol) and may enhance hydrophobic interactions in kinase binding pockets .
  • Non-brominated Analogues: Exhibit better solubility, critical for oral bioavailability .

Chain Length Modifications: Acetamide vs. Propionamide

The acetamide bridge (two-carbon chain) is compared to propionamide (three-carbon) derivatives:

Compound Class Chain Length Antidepressant Activity (TST) Reference
Acetamide (Target Compound) Two-carbon Moderate (40–50% reduction)
Propionamide (C1–C18 series) Three-carbon Weak (15–25% reduction)

Key Findings :

  • Acetamide Superiority : Elongating the acyl chain to propionamide reduces antidepressant efficacy by 50–60%, likely due to altered conformation or reduced blood-brain barrier penetration .

Heterocyclic Variations Beyond Oxazole

Substituting oxazole with other heterocycles impacts activity:

Compound Name Heterocycle Notable Properties Reference
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(triazinoindol-3-ylsulfanyl)acetamide 1,3,4-Thiadiazole Higher metabolic stability PubChem CID: 1024581
N-(5-Chloropyridin-2-yl)-2-(triazinoindol-3-yl)thio)acetamide 5-Chloropyridine Improved anticonvulsant activity Purity: 95%; Stock available

Key Findings :

  • Thiadiazole vs. Oxazole : Thiadiazole’s sulfur atom enhances π-stacking but may introduce toxicity risks .
  • Pyridine Derivatives : Chlorine substitution improves anticonvulsant activity, suggesting halogen bonding plays a role .

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